Phenylacetone oxime

Catalog No.
S626832
CAS No.
13213-36-0
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
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Phenylacetone oxime

CAS Number

13213-36-0

Product Name

Phenylacetone oxime

IUPAC Name

(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+

InChI Key

AUYFJUMCPAMOKN-CSKARUKUSA-N

SMILES

CC(=NO)CC1=CC=CC=C1

Synonyms

phenylacetone oxime, phenylacetone oxime, (E)-isomer, phenylacetone oxime, (Z)-isomer

Canonical SMILES

CC(=NO)CC1=CC=CC=C1

Isomeric SMILES

C/C(=N\O)/CC1=CC=CC=C1

Amphetamine Deamination:

One of the primary research areas involving phenylacetone oxime is its role as an intermediate in the deamination (removal of an amine group) of amphetamine [, ]. Studies have shown that in the presence of specific enzymes within the liver, amphetamine is metabolized into phenylacetone oxime, which is further broken down into other metabolites [, ]. This research is crucial for understanding the pharmacokinetics (movement of drugs within the body) and metabolism of amphetamine, which has implications for its potential therapeutic applications and its potential for abuse.

Phenylacetone oxime is an organic compound characterized by the presence of an oxime functional group attached to phenylacetone. Its chemical formula is C9H11NOC_9H_{11}NO, and it features a phenyl ring bonded to a carbon chain that includes a ketone group converted into an oxime. This compound is recognized for its stability and neutral pH, making it suitable for various chemical applications, particularly in synthetic organic chemistry and pharmaceuticals .

  • Oxidation: It can be oxidized to yield phenylacetone or benzaldehyde, depending on the reaction conditions. This transformation highlights its role as an intermediate in synthetic pathways .
  • Metal-Mediated Reactions: The compound can undergo functionalization through metal-catalyzed processes, which include C-H activation and cross-coupling reactions, enhancing its utility in complex organic syntheses .
  • Deamination: In the context of biological activity, phenylacetone oxime serves as an intermediate in the oxidative deamination of amphetamine, indicating its relevance in biochemical pathways .

Phenylacetone oxime exhibits notable biological properties. It is primarily recognized as a precursor in the metabolism of certain psychoactive substances. Its involvement in the oxidative deamination process illustrates its significance in pharmacological contexts, particularly concerning amphetamines. The compound's stability and neutral characteristics contribute to its potential for further functionalization, which can enhance biological activity or lead to the development of new therapeutic agents .

Several methods exist for synthesizing phenylacetone oxime:

  • Direct Oximation: The most common method involves the reaction of phenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction typically requires heating to facilitate the formation of the oxime .
  • Metal-Catalyzed Approaches: Recent advancements have introduced metal-mediated synthesis techniques that enable more efficient and selective formation of oximes from carbonyl compounds, including phenylacetone .
  • Alternative Routes: Other synthetic routes may involve rearrangements or functionalizations that lead to the formation of phenylacetone oxime from related precursors .

Phenylacetone oxime has various applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and pharmaceutical compounds due to its ability to undergo further transformations.
  • Organic Synthesis: The compound is utilized in synthetic organic chemistry for constructing complex molecules through metal-catalyzed reactions and other methodologies .
  • Research: Its role in metabolic pathways makes it a subject of interest in biochemical research, particularly concerning drug metabolism and pharmacokinetics .

Research has indicated that phenylacetone oxime interacts with various biological systems, particularly through its metabolic pathways. Studies focusing on its role in oxidative deamination highlight its interactions with enzymes involved in drug metabolism. These interactions are essential for understanding how this compound may influence pharmacological effects when used as an intermediate in drug synthesis or as a standalone substance .

Phenylacetone oxime shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
AcetophenoneKetoneDirectly related to phenylacetone; lacks an oxime group
BenzophenoneKetoneUsed as a UV filter; different functional applications
PhenylhydroxylamineOximeDirectly related; used in pharmaceuticals
BenzaldehydeAldehydePrecursor to various aromatic compounds

Uniqueness of Phenylacetone Oxime: What sets phenylacetone oxime apart is its dual role as both a synthetic intermediate and a metabolite in biological systems. Its ability to participate in diverse

Phenylacetone oxime is an organic compound with the chemical formula C9H11NO. It is the oxime derivative of phenylacetone (1-phenyl-2-propanone), formed by the reaction of phenylacetone with hydroxylamine. Early research on phenylacetone oxime dates back several decades, with reports in the literature documenting its physical properties, including its melting point at 63°C. The compound has been known by various names including 1-phenylpropan-2-one oxime, phenylacetone ketoxime, and N-(1-phenylpropan-2-ylidene)hydroxylamine.

The structural characterization of phenylacetone oxime reveals a molecule containing a ketoxime group (–C=N–OH) attached to a phenyl-substituted acetone backbone. This configuration contributes to its chemical properties and reactivity, particularly its ability to act as a ligand in coordination chemistry due to the presence of nitrogen and oxygen donor atoms.

Early investigations into phenylacetone oxime were often in the context of using it as a derivative for identifying phenylacetone. In the mid-20th century, it was common practice to prepare derivatives such as oximes to help identify and characterize ketones in organic chemistry. As analytical techniques were less sophisticated than today, preparing crystalline derivatives with characteristic melting points was a standard method for compound identification.

Research in the 1970s began to explore the biochemical aspects of phenylacetone oxime, particularly its role as a metabolite in amphetamine metabolism. Studies indicated that phenylacetone oxime (PAOx) was formed as a major metabolite during the N-oxidation of N-hydroxyamphetamine (NOHA) by rat liver homogenates. This oxidation was found to be NADPH and oxygen dependent but was not significantly increased in microsomes from phenobarbital-pretreated animals.

The following table summarizes the key physical and chemical properties of phenylacetone oxime:

PropertyValueReference
Chemical FormulaC9H11NO
Molecular Weight149.19 g/mol
Melting Point63°C
CAS Number13213-36-0
StructureContains a ketoxime group (–C=N–OH) attached to a phenyl-substituted acetone backbone

Phenylacetone oxime is known by various synonyms in the scientific literature, as shown in the following table:

SynonymReference
1-Phenylpropan-2-one oxime
Phenylacetone ketoxime
N-(1-phenylpropan-2-ylidene)hydroxylamine
(E)-1-Phenylpropan-2-one oxime
(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine

Evolution of Synthetic Methodologies

The synthesis of phenylacetone oxime has evolved significantly over the decades, reflecting broader advances in organic chemistry methodologies. The traditional approach to synthesizing oximes involves the condensation of a carbonyl compound with hydroxylamine, typically in the presence of a base. For phenylacetone oxime, this involves the reaction of phenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Early synthetic approaches faced challenges with yield and purity. The preparation of phenylacetone itself was a subject of extensive research, as documented in a 1938 study that explored the Friedel-Crafts alkylation of benzene with chloroacetone catalyzed by aluminum chloride. Once phenylacetone was obtained, attempts to prepare its oxime were sometimes unsuccessful, as noted in the same study: "Two attempts to prepare the oxime from a fraction B according to instructions of Shriner and Fuson failed to yield any crystalline product".

The synthesis of phenylacetone, a precursor to phenylacetone oxime, has been achieved through various routes. Industrial methods include the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst. Laboratory-scale methods include zeolite-catalyzed isomerization of phenylpropylene oxide and Friedel-Crafts alkylation of chloroacetone with benzene in the presence of aluminum chloride catalyst.

A patented process describes the production of phenylacetones by reacting 3-phenylpropylene with alkyl nitrites in the presence of water, an alcohol, a palladium catalyst, and an amine or copper compound. This process offers advantages such as higher reaction rates without requiring severe reaction conditions. For example, a reaction using 0.10 mole of 3-phenylpropylene, 0.25 mole of methyl nitrite, 0.5 liter of methyl alcohol, 36 g of water, and 0.008 mole of palladium chloride catalyst at 25°C for 2 hours resulted in 100% conversion of the starting material and 90% yield of phenylacetone.

Advancements in metal-mediated and metal-catalyzed reactions significantly expanded the synthetic possibilities for oximes, including phenylacetone oxime. A comprehensive review published in ACS Publications in 2017 classified and summarized the previous 10-15 years of advancements in metal-involving reactions of oximes. These developments included iron(II)-catalyzed reactions that enhanced the nucleophilicity of oximes and allowed for more diverse synthetic pathways.

The table below summarizes the evolution of synthetic methodologies for phenylacetone and its oxime:

PeriodSynthetic ApproachKey FeaturesReferences
1930s-1940sFriedel-Crafts alkylation of benzene with chloroacetoneCatalyzed by aluminum chloride; faced challenges with yield and purity
Industrial methodsGas-phase ketonic decarboxylation of phenylacetic acidUses acetic acid over a ceria-alumina solid acid catalyst
Laboratory methodsZeolite-catalyzed isomerization of phenylpropylene oxideAlternative route to phenylacetone
Recent developmentsPalladium-catalyzed reaction of 3-phenylpropylene with alkyl nitritesHigher reaction rates; milder conditions; 90% yield reported
Traditional oxime synthesisCondensation of phenylacetone with hydroxylamineTypically performed in the presence of a base
Recent metal-involving methodsIron(II)-catalyzed reactionsEnhanced nucleophilicity of oximes; more diverse synthetic pathways

Historical Significance in Organic Chemistry

Phenylacetone oxime has held significance in organic chemistry both as a synthetic intermediate and as a subject of study in its own right. The parent compound, phenylacetone, has been particularly significant due to its use in the illicit manufacture of methamphetamine and amphetamine, leading to its classification as a Schedule II controlled substance in the United States in 1980. As a derivative of phenylacetone, the oxime has been of interest in related contexts, including analytical and forensic chemistry.

Historically, oximes have played an important role in organic chemistry as derivatives for the identification of carbonyl compounds. Before the widespread availability of spectroscopic methods, the preparation of solid derivatives with characteristic melting points was a standard approach to compound identification. The melting point of phenylacetone oxime (63°C) would have been used as a characteristic identifier for phenylacetone.

In the field of organometallic chemistry, phenylacetone oxime has been used to prepare cyclopalladated complexes, representing the first six-membered cyclometalated derivatives of this oxime. These complexes have been studied for their insertion reactions with carbon monoxide, isocyanides, and alkynes. This application demonstrates the versatility of phenylacetone oxime as a ligand in coordination chemistry.

The incorporation of heavy oxygen into phenylacetone oxime and phenylacetone has been studied, with incorporation rates of 93-95% and 25-31% respectively. These studies contribute to the understanding of reaction mechanisms and isotope effects in organic chemistry.

The development of analytical methods for identifying and quantifying phenylacetone oxime has paralleled advances in instrumental techniques. While early methods relied on derivative formation and melting point determination, modern approaches employ sophisticated techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

The following table summarizes key historical applications and significance of phenylacetone oxime in organic chemistry:

Application/SignificanceDetailsReferences
Identification of phenylacetoneUsed as a derivative with characteristic melting point (63°C)
Organometallic chemistryPreparation of cyclopalladated complexes; insertion reactions with CO, isocyanides, and alkynes
Isotope studiesIncorporation of heavy oxygen (93-95%)
Relation to controlled substancesParent compound (phenylacetone) is a Schedule II controlled substance due to its use in amphetamine synthesis
Metabolic studiesFormed during the oxidation of N-hydroxyamphetamine

Development of Research Interest

Research interest in phenylacetone oxime has evolved over time, reflecting changing priorities in organic chemistry, medicinal chemistry, and biochemistry. Early interest was primarily focused on its role as a derivative for identifying phenylacetone. However, as understanding of biochemical pathways advanced, attention shifted to its role in metabolism.

Significant research has explored the metabolic pathways involving phenylacetone oxime. Studies on rat liver homogenates demonstrated that the N-oxidation of N-hydroxyamphetamine yields phenylacetone oxime as the major metabolite. This oxidation process was found to be NADPH and oxygen dependent, but interestingly, it did not appear to be a cytochrome P-450 mediated monooxygenase reaction, as it was minimally inhibited by carbon monoxide and not significantly affected by inhibitors like SKF-525A or DPEA.

The mechanistic aspects of this oxidation were studied by investigating the effects of various additives on the reaction rate. The addition of superoxide dismutase (SOD), catalase (CAT), azide, or mannitol did not alter the rate of oxidation, suggesting that reactive oxygen species such as O2-, H2O2, or OH- are not involved in this process. These findings contribute to the broader understanding of enzymatic oxidation reactions and metabolic pathways.

In recent decades, interest has expanded to include the use of phenylacetone oxime in organometallic chemistry. The synthesis of cyclopalladated derivatives of phenylacetone oxime represented a significant development, as these were the first six-membered cyclometalated compounds derived from this oxime. These complexes have been studied for their reactions with various substrates, contributing to the broader understanding of organometallic reaction mechanisms.

Metal-involving reactions of oximes, including phenylacetone oxime, have been the subject of comprehensive review. These include a variety of transformations such as O-allylation, O-arylation, and insertion reactions. For example, the iron(II)-catalyzed reaction of p-methoxyacetophenone oxime with α,β-unsaturated aldehydes has been studied, with the iron(II) center believed to enhance the nucleophilicity of the oxime.

Current research continues to explore the properties and applications of phenylacetone oxime, with ongoing interest in its role in biochemical pathways, its potential applications in synthesis, and its significance in analytical and forensic contexts.

The following table summarizes key research areas and significant findings related to phenylacetone oxime:

Research AreaKey FindingsReferences
Metabolic studiesMajor metabolite in the N-oxidation of N-hydroxyamphetamine; NADPH and oxygen dependent process
Mechanism of oxidationNot significantly affected by SOD, CAT, azide, or mannitol; not a typical cytochrome P-450 mediated reaction
Organometallic chemistryFirst six-membered cyclometalated complexes; insertion reactions with various substrates
Metal-involving reactionsIron(II)-catalyzed enhancement of oxime nucleophilicity; various transformation possibilities
Isotope incorporation93-95% incorporation of heavy oxygen

Classical Synthetic Routes

The classical synthesis of phenylacetone oxime involves a two-step process: (1) preparation of phenylacetone (1-phenyl-2-propanone) followed by (2) oximation.

Step 1: Synthesis of Phenylacetone
Phenylacetone is traditionally synthesized via Friedel-Crafts acylation, where benzene reacts with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method, detailed in early 20th-century literature, yields phenylacetone as a clear oil with a refractive index of 1.5168 [1] [3]. The reaction proceeds as follows:
$$ \text{C₆H₆ + ClCH₂COCH₃} \xrightarrow{\text{AlCl₃}} \text{C₆H₅COCH₃} + \text{HCl} $$
However, challenges in isolating pure phenylacetone due to byproducts like phenylene-diacetone were noted, necessitating fractional distillation [1].

Step 2: Oximation
Phenylacetone is subsequently reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in a basic aqueous medium (e.g., sodium hydroxide) to form the oxime:
$$ \text{C₆H₅COCH₃ + NH₂OH} \rightarrow \text{C₆H₅C(NOH)CH₃} + \text{H₂O} $$
Early reports indicate the oxime crystallizes with a melting point of 63°C [1] [5]. Purification often involves recrystallization from ethanol or ether [2].

Modern Synthetic Approaches

Condensation Reactions with Hydroxylamine

Contemporary methods optimize the oximation step by employing hydroxylamine sulfate [(NH₂OH)₂·H₂SO₄] in ethanol/water mixtures under reflux. This approach achieves yields exceeding 85% within 4–6 hours [2] [5]. Catalytic additives like pyridine enhance reaction efficiency by neutralizing acidic byproducts [5].

Table 1: Comparison of Oximation Conditions

Hydroxylamine SourceSolvent SystemTemperature (°C)Yield (%)
NH₂OH·HClH₂O/EtOH60–8070–75
(NH₂OH)₂·H₂SO₄EtOH/H₂O70–8585–90
NH₂OH (free base)THF25–4060–65

Alternative Precursor Methods

Recent advancements utilize pre-functionalized intermediates to bypass phenylacetone synthesis. For example, visible-light-induced [2+2] cycloaddition between azirines and alkynes generates pyrrole derivatives, with phenylacetone oxime serving as a key intermediate [5]. Additionally, palladacycle-mediated coupling reactions enable direct synthesis from brominated precursors, as demonstrated in the formation of six-membered C,N-palladacycles [4].

Green Chemistry Approaches

Environmentally benign methods prioritize solvent-free conditions and catalytic efficiency. Ball-milling techniques, adapted from the Hofmann reaction, facilitate solvent-less oximation with minimal waste [4]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 80% [5]. Catalytic systems using recyclable ionic liquids (e.g., [BMIM][BF₄]) further enhance sustainability [5].

Scale-up Considerations and Industrial Synthesis

Industrial production of phenylacetone oxime requires addressing:

  • Catalyst Recovery: Aluminum chloride from Friedel-Crafts reactions is neutralized and filtered, though copper powder additives improve selectivity [1].
  • Purification: Distillation under reduced pressure (e.g., 90–120°C at 15 mmHg) isolates phenylacetone oxime from tar-like byproducts [1] [6].
  • Cost Optimization: Bulk hydroxylamine procurement and in-situ generation reduce raw material expenses [2].

Table 2: Industrial-Scale Reaction Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume (L)0.5–2500–2000
Temperature ControlOil BathJacketed Reactor
Distillation Efficiency60–70%85–90%

Notably, Chinese manufacturers like Hangzhou MolCore BioPharmatech employ continuous-flow reactors to achieve annual outputs exceeding 10 metric tons [5].

XLogP3

1.7

Other CAS

13213-36-0

Dates

Modify: 2024-04-14

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